n5-(1-Carboxyethyl)-ornithine

Description

Classification within N-Carboxyalkyl Amino Acids and Opine Metabolites

N5-(1-Carboxyethyl)-L-ornithine belongs to a class of compounds known as N-carboxyalkyl amino acids. annualreviews.org These molecules are characterized by the reductive condensation of an α-keto acid with the amino group of an amino acid. annualreviews.org In the case of N5-(1-Carboxyethyl)-L-ornithine, the carboxyethyl group is derived from pyruvate (B1213749) and is attached to the N5 nitrogen of the ornithine side chain. annualreviews.org

This compound is also considered an opine metabolite. Opines are a diverse group of low-molecular-weight compounds produced in plant crown gall tumors, which are induced by Agrobacterium tumefaciens. annualreviews.org While N5-(1-Carboxyethyl)-L-ornithine itself is primarily studied in bacteria, its structural similarity and enzymatic synthesis pathway connect it to the broader family of opine metabolites. annualreviews.orgnih.gov The enzymes responsible for their synthesis, opine dehydrogenases, catalyze the NAD(P)H-dependent reductive condensation of an α-keto acid with an amino acid. annualreviews.org

Historical Context of Discovery and Initial Biochemical Characterization

The discovery of N5-(1-Carboxyethyl)-L-ornithine was a result of investigations into the amino acid pool of the lactic acid bacterium Streptococcus lactis (now known as Lactococcus lactis) in 1986. annualreviews.orgnih.gov Researchers observed unusually high levels of a novel ninhydrin-positive compound in cells grown in specific media. nih.gov This compound co-eluted with valine during amino acid analysis but was distinct in two-dimensional thin-layer chromatography. nih.gov

Subsequent purification and structural determination using 1H and 13C nuclear magnetic resonance (NMR) spectroscopy, along with chemical synthesis and gas chromatography-mass spectrometry, confirmed its identity as N5-(1-Carboxyethyl)-L-ornithine. annualreviews.orgnih.govnih.gov The stereochemistry was established as N5-(1-L-carboxyethyl)-L-ornithine through stereoselective synthesis. annualreviews.org Initial biochemical studies revealed that its formation in resting cells required both ornithine and a metabolizable sugar. nih.govnih.gov Further investigation identified the precursor of the carboxyethyl group as pyruvic acid. annualreviews.org

Overview of Current Research Trajectories and Scientific Relevance

Current research on N5-(1-Carboxyethyl)-L-ornithine is multifaceted, exploring its biosynthesis, enzymatic regulation, and physiological roles. A key area of focus is the enzyme responsible for its synthesis, N5-(1-carboxyethyl)ornithine synthase (CEOS). uniprot.orgwikipedia.org This NADPH-dependent oxidoreductase has been purified, and its gene has been cloned and sequenced. annualreviews.orgresearchgate.net

Studies on CEOS have provided detailed kinetic and structural information. The enzyme from Lactococcus lactis is a homotetramer with a molecular weight of approximately 140,000 Da. nih.gov It exhibits a broad pH optimum and is subject to product inhibition by N5-(1-carboxyethyl)ornithine, suggesting a self-limiting regulatory mechanism in vivo. annualreviews.org

The scientific relevance of N5-(1-Carboxyethyl)-L-ornithine extends to understanding microbial metabolism and its adaptation to different environments. Its presence in high concentrations in Lactococcus lactis suggests a significant, though not fully elucidated, physiological function. annualreviews.org The study of this compound and its biosynthetic pathway also provides insights into the broader family of opine dehydrogenases and their evolutionary relationships. nih.gov

Detailed Research Findings

The enzyme central to the formation of N5-(1-Carboxyethyl)-L-ornithine is N5-(1-carboxyethyl)ornithine synthase (CEOS), which has been extensively studied.

Enzyme Characteristics and Kinetics

The CEOS from Lactococcus lactis has been purified to homogeneity, allowing for detailed characterization. researchgate.net The enzyme is composed of identical subunits with a molecular weight of approximately 38,000 Da, which can associate to form both dimeric and tetrameric structures. researchgate.net The native enzyme from Lactococcus lactis is a homotetramer with a total molecular mass of about 140,000 Da. nih.gov

The kinetic properties of CEOS have been determined, revealing its substrate specificity and efficiency. The enzyme utilizes NADPH as a cofactor and catalyzes the reductive condensation of pyruvate with L-ornithine. annualreviews.orgresearchgate.net It can also act on L-lysine, though with a higher Km value, indicating a lower affinity. annualreviews.orgresearchgate.net

**Table 1: Kinetic Parameters of N5-(1-carboxyethyl)ornithine Synthase from *Lactococcus lactis***

| Substrate | Km Value |

|---|---|

| NADPH | 6.6 µM annualreviews.orgresearchgate.net |

| Pyruvate | 150 µM annualreviews.orgresearchgate.net |

| L-Ornithine | 3.3 mM annualreviews.orgresearchgate.net |

| L-Lysine | 18.2 mM researchgate.net |

This table presents the Michaelis-Menten constants (Km) for the substrates of N5-(1-carboxyethyl)ornithine synthase, indicating the enzyme's affinity for each.

Structure

3D Structure

Properties

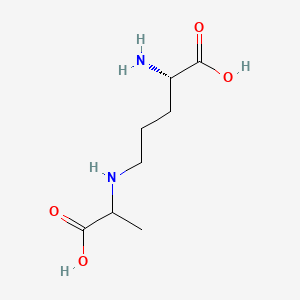

Molecular Formula |

C8H16N2O4 |

|---|---|

Molecular Weight |

204.22 g/mol |

IUPAC Name |

(2S)-2-amino-5-(1-carboxyethylamino)pentanoic acid |

InChI |

InChI=1S/C8H16N2O4/c1-5(7(11)12)10-4-2-3-6(9)8(13)14/h5-6,10H,2-4,9H2,1H3,(H,11,12)(H,13,14)/t5?,6-/m0/s1 |

InChI Key |

DEGCDQUOHKYOQM-GDVGLLTNSA-N |

Isomeric SMILES |

CC(C(=O)O)NCCC[C@@H](C(=O)O)N |

Canonical SMILES |

CC(C(=O)O)NCCCC(C(=O)O)N |

Synonyms |

5-CE-Orn N(5)-(1-carboxyethyl)ornithine |

Origin of Product |

United States |

Biological Occurrence and Distributional Analysis

Presence in Prokaryotic Systems

N5-(1-Carboxyethyl)-ornithine is an unusual amino acid that has been identified in the intracellular pool of specific bacteria. Its biosynthesis occurs via a reductive condensation mechanism involving an amino acid and an α-keto acid.

This compound was first discovered and characterized in cells of Lactococcus lactis (formerly Streptococcus lactis). nih.govnih.gov Its presence is not uniform across all strains, suggesting specific genetic determinants for its production. nih.gov

Initial studies identified high intracellular concentrations of this compound in L. lactis strain 133, particularly when grown in media supplemented with ornithine. nih.gov The biosynthesis in this bacterium requires ornithine, pyruvic acid, and a reduced nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) cofactor. nih.gov The reaction is catalyzed by the enzyme N5-(L-1-carboxyethyl)-L-ornithine synthase (CEOS), which mediates the reductive condensation between pyruvic acid and the δ-amino group of L-ornithine. researchgate.netwikipedia.org The stereoisomer produced by the bacterium is exclusively (2S, 7S)-N5-(1-carboxyethyl)ornithine. nih.gov

In L. lactis strain K1, the gene encoding CEOS, designated as ceo, is located on a large transposon (Tn5306). nih.gov This transposon is also associated with genes responsible for sucrose (B13894) metabolism and the production of the bacteriocin (B1578144) nisin. nih.gov This genetic linkage suggests a potential coordinated regulation or functional relationship between these traits. The simultaneous loss of nisin production, sucrose-fermenting ability, and CEOS activity has been observed in this strain, further supporting the connection.

The table below summarizes key findings related to this compound in specific Lactococcus lactis strains.

| Strain | Key Findings | Associated Phenotypes | Genetic Locus |

| L. lactis 133 | First identification and purification of this compound. nih.govnih.gov | Accumulates high intracellular levels of the compound, especially with exogenous ornithine. nih.gov | Not specified, but production suggested to be plasmid-related. nih.gov |

| L. lactis K1 | Production of this compound linked to a specific gene (ceo). nih.gov | Sucrose fermentation, Nisin production. nih.gov | ceo gene located on transposon Tn5306. nih.gov |

For a considerable time after its discovery in L. lactis, the CEOS enzyme was not identified in other microorganisms. nih.gov However, genome sequencing of Clostridium botulinum strain Hall A revealed a gene, CBO0515, with a putative amino acid sequence suggestive of CEOS. nih.gov Subsequent cloning, purification, and characterization of the polypeptide encoded by CBO0515 confirmed that it is indeed N5-(carboxyethyl)ornithine synthase. nih.govuniprot.org

This discovery was significant as it placed a rare enzyme in two very different Gram-positive bacteria: the dairy bacterium L. lactis and the pathogenic neurotoxin producer C. botulinum. nih.gov Further analysis has shown that the gene for CEOS appears to be confined to proteolytic strains of C. botulinum assigned to Group I. nih.gov The presence of this gene in such phylogenetically distant bacteria raises intriguing questions about its evolutionary origins and the possibility of horizontal gene transfer. nih.gov

The following table provides a comparison of the CEOS enzyme and its genetic basis in the two identified bacterial species.

| Feature | Lactococcus lactis (strain K1) | Clostridium botulinum (strain Hall A) |

| Gene Name | ceo nih.gov | CBO0515 (ceo) nih.govuniprot.org |

| Enzyme | N5-(carboxyethyl)ornithine synthase (CEOS) researchgate.net | N5-(carboxyethyl)ornithine synthase (CEOS) nih.govuniprot.org |

| Substrates | L-ornithine, Pyruvic acid, NADPH nih.govresearchgate.net | L-ornithine, Pyruvic acid, NADPH uniprot.org |

| Product | N5-(L-1-carboxyethyl)-L-ornithine researchgate.net | N5-(L-1-carboxyethyl)-L-ornithine uniprot.org |

| Genetic Context | Located on transposon Tn5306 nih.gov | Chromosomal locus nih.gov |

While the production of this compound itself appears to be rare, the broader class of N-carboxyalkyl amino acids (N-CAAs) is more widely distributed. These compounds are formed through the reductive condensation of an amino acid with an α-keto acid. A survey conducted after the initial discovery in L. lactis found that this compound production was limited to certain strains of Group N streptococci. nih.gov

The enzyme responsible, CEOS, can also utilize L-lysine as a substrate, though less efficiently, to form N6-(1-carboxyethyl)-L-lysine. researchgate.net This indicates that the enzymatic machinery can produce a range of related compounds. Other bacteria produce different types of N-CAAs, which are sometimes referred to as opine-like metallophores, suggesting a role in metal ion acquisition. nih.gov

The table below lists some N-carboxyalkyl amino acids and the microbial systems in which they or their biosynthetic pathways have been identified.

| N-Carboxyalkyl Amino Acid | Precursors (Amino Acid + Keto Acid) | Producing Organism(s) |

| This compound | L-Ornithine + Pyruvic acid | Lactococcus lactis, Clostridium botulinum nih.govnih.gov |

| N6-(1-carboxyethyl)-lysine | L-Lysine + Pyruvic acid | Lactococcus lactis nih.gov |

| Staphylopine | D-Histidine + Aminobutyrate moiety (from SAM) + Pyruvic acid | Staphylococcus aureus nih.gov |

| Pseudopaline | L-Histidine + α-ketoglutarate + L-Glutamine | Pseudomonas aeruginosa nih.gov |

Broader Biological Context of N-Carboxyalkyl Amino Acids (Opines) in Diverse Organisms

N-carboxyalkyl amino acids belong to a larger class of compounds known as opines. annualreviews.orgwikipedia.org Opines are low molecular weight molecules synthesized by the reductive condensation of an amino acid with either a keto acid or a sugar. wikipedia.orgbionity.com While this compound was discovered in bacteria, opines have been isolated from phylogenetically diverse sources, including plant tumors, marine invertebrates, and other microorganisms. annualreviews.orgwikipedia.org

The most well-known examples of opines are associated with crown gall tumors in plants, which are induced by pathogenic bacteria of the genus Agrobacterium. wikipedia.orgbionity.com The bacteria insert a segment of their DNA into the plant genome, compelling the plant cells to produce specific opines. wikipedia.org These opines are then utilized by the bacteria as a crucial source of carbon, nitrogen, and energy. wikipedia.orgbionity.com

The diversity of opines is vast, with different types defined by the specific amino acid and keto acid or sugar precursors involved in their synthesis. wikipedia.org For example, the octopine (B30811) family of opines results from condensation with pyruvate (B1213749), while the nopaline (B31955) family uses α-ketoglutarate. wikipedia.orgbionity.com this compound, being a product of ornithine and pyruvate, fits structurally within the octopine family.

Opines are not restricted to pathogenic interactions. Similar compounds have been isolated from the muscle tissues of marine invertebrates, where they are thought to play a role in anaerobic metabolism. wikipedia.orgbionity.com The discovery of opine-like compounds in a variety of bacteria, some of which function as metallophores for zinc acquisition, highlights the diverse physiological roles these molecules play across different domains of life. nih.gov

The table below illustrates the diversity of opines and opine-like compounds found in nature.

| Opine Family | Example Compound | Amino Acid Precursor | Keto Acid Precursor | Natural Occurrence |

| Octopine | Octopine | Arginine | Pyruvic acid | Crown gall tumors, Octopus muscle wikipedia.orgbionity.com |

| Lysopine | Lysine (B10760008) | Pyruvic acid | Crown gall tumors wikipedia.org | |

| This compound | Ornithine | Pyruvic acid | Lactococcus lactis, Clostridium botulinum nih.govnih.gov | |

| Nopaline | Nopaline | Arginine | α-ketoglutaric acid | Crown gall tumors wikipedia.orgbionity.com |

| Mannityl | Mannopine | Glutamine | Mannose (sugar) | Crown gall tumors bionity.com |

| Agrocinopine | Agrocinopine A | Sucrose and L-arabinose (sugar-phosphodiester) | - | Crown gall tumors bionity.com |

Biosynthetic Pathways and Enzymatic Mechanisms

Precursor Substrate Utilization and Metabolic Integration

The production of N5-(1-carboxyethyl)-ornithine draws upon common cellular metabolites, integrating its synthesis with central amino acid metabolism.

The direct precursors for the synthesis of this compound are L-ornithine and pyruvic acid nih.gov. In vivo studies using radiolabeled compounds in S. lactis have demonstrated that exogenous [¹⁴C]ornithine is directly incorporated into the this compound molecule nih.govnih.gov. The formation of the compound by resting cells necessitates the presence of both ornithine and a source of metabolic energy, such as a fermentable sugar nih.gov. Cell-free extracts of S. lactis require ornithine, pyruvic acid, and a reduced nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NAD(P)H) to synthesize the compound, confirming their roles as essential substrates in a reductive condensation reaction nih.gov.

The biosynthetic pathway is also linked to the metabolism of glutamic acid and arginine. In environments where arginine is absent, S. lactis can utilize exogenous [¹⁴C]ornithine as a precursor for the synthesis of not only [¹⁴C]this compound but also [¹⁴C]arginine nih.gov. This indicates a metabolic branch point where ornithine can be directed towards either arginine or this compound synthesis. Furthermore, when both arginine and ornithine are unavailable, cells can generate intracellular [¹⁴C]this compound from exogenously supplied [¹⁴C]glutamic acid, demonstrating that the cellular pool of ornithine can be replenished from glutamate (B1630785), a common precursor in amino acid metabolism nih.gov.

N5-(L-1-Carboxyethyl)-L-Ornithine:NADP+ Oxidoreductase (EC 1.5.1.24) (CEOS)

The key enzyme catalyzing the synthesis of this compound is N5-(L-1-carboxyethyl)-L-ornithine:NADP+ oxidoreductase, also known as N5-(carboxyethyl)ornithine synthase (CEOS) ebi.ac.ukwikipedia.org. This enzyme belongs to the family of oxidoreductases that act on the CH-NH group of donors with NAD+ or NADP+ as the acceptor wikipedia.org.

The purification of N5-(L-1-carboxyethyl)-L-ornithine:NADP+ oxidoreductase from Streptococcus lactis K1 has been achieved to homogeneity, resulting in an 8,000-fold purification nih.govresearchgate.net. A typical multi-step purification protocol includes:

Ion-exchange chromatography on DE52 and phosphocellulose P-11 columns nih.govresearchgate.net.

Gel filtration chromatography using Ultrogel AcA 44 nih.govresearchgate.net.

Affinity chromatography on 2',5'-ADP-Sepharose 4B nih.govresearchgate.net.

This procedure yields approximately 100-200 µg of the purified enzyme from 60 g of wet cells, with a specific activity of 40 units/mg nih.govresearchgate.net.

Advanced characterization has revealed that the enzyme is a homotetramer with a native molecular mass of approximately 140,000 to 150,000 Da nih.govresearchgate.netnih.gov. It is composed of four identical subunits, each with a molecular mass of 38,000 Da nih.govresearchgate.net. These subunits can also associate to form dimers nih.govresearchgate.net. Biophysical analysis using far-ultraviolet circular dichroism shows that the enzyme's folding pattern is characteristic of the α,β family of proteins nih.gov.

The enzyme exhibits specificity for its substrates. It utilizes NADPH as the coenzyme for the reductive condensation nih.govresearchgate.net. While L-ornithine is a primary substrate, the enzyme can also act on L-lysine, though more slowly, to form N6-(L-1-carboxyethyl)-L-lysine nih.govresearchgate.netqmul.ac.uk. The Michaelis constants (K_m) for the various substrates have been determined, providing insight into the enzyme's affinity for each.

| Substrate | K_m Value |

|---|---|

| NADPH | 6.6 µM |

| Pyruvic Acid | 150 µM |

| L-Ornithine | 3.3 mM |

| L-Lysine | 18.2 mM |

Data sourced from Thompson, 1989. nih.govresearchgate.net

The higher K_m value for L-lysine compared to L-ornithine indicates a lower affinity of the enzyme for lysine (B10760008), consistent with the observation that it acts more slowly on this substrate nih.govresearchgate.netqmul.ac.uk.

N5-(L-1-carboxyethyl)-L-ornithine + NADP+ + H₂O ⇌ L-ornithine + pyruvate (B1213749) + NADPH + H+ wikipedia.orgqmul.ac.uk

In the synthetic direction, the enzyme mediates the condensation between the δ-amino group of L-ornithine and the keto group of pyruvic acid nih.govresearchgate.net. This process is coupled with the oxidation of NADPH to NADP+, which provides the reducing equivalents for the reaction nih.gov. This enzymatic formation of Nω-carboxyethyl derivatives through reductive condensation is a specialized pathway for creating unique amino acid structures in certain bacteria researchgate.net.

Enzyme Structure and Domain Architecture Analysis

The enzyme responsible for the synthesis of this compound is N5-(L-1-carboxyethyl)-L-ornithine synthase (CEOS). wikipedia.org Extensive biophysical characterization has revealed that CEOS is a homotetramer, meaning it is composed of four identical subunit proteins. nih.govebi.ac.uk The total molecular weight of the native enzyme is approximately 140,000 to 150,000 Daltons, with each individual subunit having a molecular mass of about 38,000 Daltons. nih.govebi.ac.uk These subunits are held together by noncovalent interactions to form the active tetramer. nih.gov

Analysis of the enzyme's secondary structure using far-ultraviolet circular dichroism shows a folding pattern characteristic of the α,β family of proteins. nih.gov The architecture of CEOS consists of two distinct domains connected by a long α-helical stretch. wikipedia.org Both of these domains have a structure resembling a Rossmann fold, which is a common structural motif in nucleotide-binding proteins. wikipedia.org

One of these domains is the nucleotide-binding domain, which is responsible for binding the cofactor NADPH. nih.gov This domain is inserted within the linear sequence of the more diverse catalytic domain. wikipedia.org A specific sequence, GSGNVA, has been identified as part of the β-α-β fold of this nucleotide-binding domain. nih.gov The single tryptophan residue in each subunit is thought to be located at or near this active site. nih.gov Further studies involving specific cleavage by chymotrypsin after the amino acid Phenylalanine-255 have shown that while this inactivates the enzyme, the cleaved enzyme retains its ability to bind NADPH and the tetrameric structure remains stable. nih.gov

| Property | Description | Reference |

|---|---|---|

| Quaternary Structure | Homotetramer (composed of four identical subunits) | nih.govebi.ac.uk |

| Total Molecular Weight | ~140,000 - 150,000 Da | nih.govebi.ac.uk |

| Subunit Molecular Weight | ~38,000 Da | ebi.ac.uk |

| Folding Pattern | Belongs to the α,β family of proteins | nih.gov |

| Domain Architecture | Comprised of two domains resembling a Rossmann fold, connected by an α-helical stretch. | wikipedia.org |

| Key Domains | A nucleotide-binding domain and a catalytic domain. | wikipedia.org |

| Nucleotide-Binding Motif | Contains a β-α-β fold with the sequence GSGNVA. | nih.gov |

Regulatory Mechanisms Governing CEOS Activity

The regulation of enzyme activity is a critical cellular process to maintain metabolic balance. One common mechanism is product inhibition, a form of negative feedback where the product of an enzymatic reaction binds to the enzyme and inhibits its activity. youtube.com This prevents the excessive accumulation of the product. youtube.com In metabolic pathways, this is often referred to as feedback inhibition, where the final product of a series of reactions can inhibit an enzyme earlier in the pathway, thereby controlling its own synthesis. nih.gov

This inhibition can occur when the product binds to the enzyme's active site (competitive inhibition) or to a separate allosteric site (non-competitive inhibition), causing a conformational change that reduces the enzyme's efficacy. youtube.comnih.gov While these are well-established principles of enzyme regulation, specific studies detailing the allosteric regulation or feedback inhibition mechanisms for this compound synthase by its product, this compound, were not found in the provided search results. However, enzymes that catalyze reactions that are energetically unfavorable are often strongly inhibited by their products. nih.gov Given that the CEOS enzyme catalyzes a reversible reaction, it is plausible that product inhibition plays a role in regulating its activity in vivo. wikipedia.org

Stereochemical Elucidation of the Biosynthesized this compound

The biosynthesis of this compound is a highly specific process, resulting in a single, defined stereoisomer. The compound has two chiral centers, which means it can exist as different diastereomers. Research has definitively established that the this compound produced by Streptococcus lactis is exclusively the (2S, 7S) diastereomer.

This stereochemical configuration was determined through a combination of chemical synthesis and spectroscopic analysis. Scientists first chemically synthesized a mixture containing both possible diastereomers, (2S, 7S) and (2S, 7R)-N5-(1-carboxyethyl)-ornithine. By comparing the physical and chemical properties of the naturally occurring amino acid purified from S. lactis with the synthetic mixture, it was found to be identical to one of the synthetic diastereomers. The definitive assignment was accomplished using 13C-NMR spectroscopy, which unambiguously confirmed the natural product's absolute configuration as (2S, 7S)-N5-(1-carboxyethyl)ornithine.

| Property | Description | Reference |

|---|---|---|

| Natural Stereoisomer | (2S, 7S)-N5-(1-carboxyethyl)ornithine | |

| Method of Determination | Comparison with synthetic diastereomers using 13C-NMR spectroscopy. | |

| Synthetic Diastereomers | A mixture of (2S, 7S) and (2S, 7R) isomers was created for comparison. | |

| Biosynthesis Specificity | The enzymatic reaction is highly stereospecific, producing only one of the possible diastereomers. |

Genetic and Molecular Basis of N5 1 Carboxyethyl Ornithine Biosynthesis

Cloning and Sequence Analysis of the ceo Gene

The gene responsible for the synthesis of N5-(1-Carboxyethyl)-ornithine is designated as ceo. This gene encodes the enzyme N5-(1-carboxyethyl)ornithine synthase (CEOS), which has an EC number of 1.5.1.24. nih.govuniprot.org The ceo gene was successfully isolated from the sucrose-nisin transposon Tn5306 found in Lactococcus lactis K1. nih.gov Following its isolation, the gene was sequenced and expressed at high levels in Escherichia coli, which facilitated further characterization of the enzyme. nih.govnih.gov

Sequence analysis of the deduced amino acid sequence of N5-(1-carboxyethyl)-L-ornithine synthase revealed a molecular weight of approximately 35,323 Daltons. nih.gov Interestingly, comparison with other functionally similar enzymes like octopine (B30811) and nopaline (B31955) synthases from crown gall tumors showed very little similarity. nih.gov However, significant homology was observed at the N and C termini with yeast saccharopine dehydrogenase, suggesting they belong to a distinct branch of the amino acid dehydrogenase superfamily. nih.gov

Further analysis identified a highly conserved 9-amino acid segment, GSGNVAQGA, located centrally in the protein. nih.gov This sequence is nearly identical to a sequence found in the beta-alpha-beta fold of the nucleotide-binding domain of several microbial NADPH-dependent glutamate (B1630785) dehydrogenases. nih.gov Additionally, a longer stretch of about 80 residues shows considerable similarity to alanine (B10760859) dehydrogenase. nih.gov Site-directed mutagenesis studies have been crucial in understanding the functional sites of the enzyme. For instance, the substitution of arginine at position 15 with lysine (B10760008) resulted in a complete loss of enzyme activity, highlighting its critical role. nih.gov

The enzyme itself, CEOS, is a homotetramer with a molecular weight of approximately 140,000 Daltons, and its structure is typical of the alpha,beta family of proteins. nih.gov

Chromosomal and Extrachromosomal Gene Loci

The location of a gene, whether on a chromosome or an extrachromosomal element, provides insights into its regulation and mobility. savemyexams.comwikipedia.org

Transposon-Associated Genes (e.g., Tn5306)

In Lactococcus lactis K1, the ceo gene is not found on the main chromosome but is instead located on a large transposon known as Tn5306. nih.gov Transposons are mobile genetic elements that can move from one location in the genome to another. nih.gov This particular transposon, Tn5306, is approximately 20 kilobases in size and also carries genes for sucrose-6-phosphate (B12958860) hydrolase (scrB), Enzyme IIScr of the phosphoenolpyruvate-dependent sucrose (B13894):phosphotransferase system (scrA), the nisin precursor gene (spaN), and an insertion sequence IS904. nih.gov The presence of the ceo gene on a transposon suggests a mechanism for its horizontal gene transfer among bacteria. asm.org

In a related transposon, Tn5307, found in L. lactis ATCC 11454, the genes for nisin production and sucrose metabolism are present, but the ceo gene is notably absent. nih.gov This highlights the variable genetic cargo that these mobile elements can carry.

Comparative Genomics and Evolutionary Insights of CEOS

Comparative genomics offers a window into the evolutionary history and relationships of genes and proteins. The N5-(1-carboxyethyl)-L-ornithine synthase (CEOS) provides a compelling case study.

As previously mentioned, while CEOS shows little resemblance to opine synthases, it shares significant homology with yeast saccharopine dehydrogenase and alanine dehydrogenase. nih.gov This suggests that CEOS is part of the amino acid dehydrogenase superfamily but forms a distinct evolutionary branch. nih.gov

The enzyme catalyzes the NADPH-dependent reductive condensation of pyruvic acid and the side chain amino group of L-ornithine. uniprot.org It can also utilize L-lysine to a lesser extent. uniprot.orgresearchgate.net The presence of a conserved nucleotide-binding domain links it to a broad family of dehydrogenases. nih.gov

The distribution of the ceo gene appears to be somewhat restricted. While identified in Lactococcus lactis, a similar gene, CBO0515, has been found in Clostridium botulinum strain Hall A. uniprot.orgasm.org This suggests that the capacity to synthesize this compound is not widespread but may be present in phylogenetically diverse bacteria, likely due to horizontal gene transfer events facilitated by elements like transposons. The study of such "new genes" and their distribution provides critical insights into the adaptive evolution of organisms. nih.gov

Metabolic and Physiological Functions

Role in Microbial Amino Acid Pool Dynamics and Nitrogen Metabolism

N5-(1-Carboxyethyl)-ornithine is a naturally occurring amino acid derivative first identified in the intracellular amino acid pool of Lactococcus lactis (formerly Streptococcus lactis). nih.govnih.govannualreviews.org While glutamic and aspartic acids are the primary components of the amino acid pool in this bacterium, unusually high levels of this compound and its precursor, ornithine, accumulate under specific conditions, such as growth in spent medium or in a defined medium supplemented with ornithine. nih.govnih.gov

The biosynthesis of this compound is a key aspect of its role in nitrogen metabolism. The compound is formed through the NADPH-dependent reductive condensation of L-ornithine and pyruvic acid. annualreviews.orgresearchgate.net This reaction is catalyzed by the enzyme this compound synthase (CEOS). annualreviews.orgresearchgate.net Research has shown that in L. lactis, the precursor ornithine is derived from the catabolism of exogenous arginine via the arginine deiminase (ADI) pathway. researchgate.netresearchgate.net The ADI pathway is a significant route for energy production and nitrogen metabolism in many bacteria, converting arginine into ornithine, ammonia, and ATP. researchgate.netoup.comoup.com The synthesis of this compound from an ADI pathway product directly links it to the central nitrogen metabolic flux of the cell.

Studies using radiolabeled compounds in L. lactis confirmed that exogenous [14C]arginine is the precursor for intracellular ornithine, which is subsequently converted to [14C]this compound. nih.govresearchgate.net The turnover rate of ornithine is considerably faster than that of this compound, which helps to explain the latter's accumulation within the cell. researchgate.net This suggests that the formation of this compound may serve as a metabolic sink for ornithine, influencing the dynamics of the intracellular amino acid pool, particularly under conditions of arginine excess.

Table 1: Research Findings on this compound Synthase (CEOS) from Lactococcus lactis

| Property | Finding | Source(s) |

|---|---|---|

| Reaction | Catalyzes the NADPH-dependent reductive condensation of L-ornithine and pyruvate (B1213749). | annualreviews.orgresearchgate.net |

| Substrates | L-ornithine, pyruvate, NADPH. Can also use L-lysine to a lesser extent. | annualreviews.orgresearchgate.net |

| Enzyme Class | Oxidoreductase (EC 1.5.1.24). | uniprot.orgnih.govnih.gov |

| Structure | Homotetramer with subunits of approximately 35-38 kDa. | researchgate.netresearchgate.netnih.gov |

| Gene | ceo. | researchgate.netuniprot.orgnih.gov |

| Regulation | The enzyme is subject to potent product inhibition by this compound. | annualreviews.org |

Functional Linkages within Bacterial Metabolism

The synthesis of this compound is not an isolated metabolic reaction but is functionally and genetically intertwined with other key metabolic activities in certain bacteria, most notably Lactococcus lactis.

A significant functional linkage exists between this compound synthesis and sucrose (B13894) fermentation in Lactococcus lactis K1. nih.govdntb.gov.ua Research has revealed that the gene encoding N5-(1-carboxyethyl)ornithine synthase (ceo) is physically located on the same genetic element as the genes required for sucrose metabolism. annualreviews.orgnih.gov

Specifically, hybridization studies have shown that the ceo gene is part of a large, conjugative transposon designated Tn5306. annualreviews.orgnih.gov This transposon also carries the scrA and scrB genes, which encode Enzyme IIScr of the sucrose phosphotransferase system and sucrose-6-phosphate (B12958860) hydrolase, respectively. nih.gov The formation of this compound in resting cells is dependent on the presence of a metabolizable sugar, directly linking its synthesis to active carbohydrate catabolism which provides the necessary pyruvate and NADPH. nih.govnih.govresearchgate.net This genetic and metabolic coupling suggests a coordinated regulation and a shared physiological purpose between these pathways.

The genetic linkage extends beyond primary metabolism to the production of secondary metabolites. The same nisin-sucrose conjugative transposon (Tn5306) in L. lactis K1 that carries the genes for sucrose fermentation and this compound synthesis also encodes the genes for the production of nisin, a widely studied bacteriocin (B1578144). nih.govnih.govusda.govasm.org

The functional connection was compellingly demonstrated in a spontaneous mutant of L. lactis K1, which simultaneously lost the ability to produce this compound, ferment sucrose, and produce nisin. annualreviews.orgnih.gov This concurrent loss of three distinct metabolic traits pointed to their genetic linkage on a mobile element. nih.govusda.gov While the ceo gene is present on the nisin-sucrose transposon in some strains like K1, it is not found on all such transposons, indicating heterogeneity among different L. lactis strains. asm.org This association suggests that under certain evolutionary pressures, the ability to produce this unique amino acid was selected for alongside sucrose utilization and the production of the antimicrobial peptide nisin.

Table 2: Genetic Linkage on Transposon Tn5306 in Lactococcus lactis K1

| Gene(s) | Function | Phenotype | Source(s) |

|---|---|---|---|

| ceo | N5-(1-carboxyethyl)ornithine synthase | Synthesis of this compound | annualreviews.orgnih.govnih.gov |

| scrA, scrB | Sucrose phosphotransferase system, Sucrose-6-phosphate hydrolase | Sucrose Fermentation | annualreviews.orgnih.gov |

Hypothetical Roles in Microbial Adaptation and Environmental Response

The conditions under which this compound accumulates suggest it may play a role in microbial adaptation to environmental stress. Its discovery in high concentrations in cells grown in "spent medium" points to a function in stationary phase or nutrient-limited environments. nih.govnih.gov

One hypothetical role is in managing metabolic stress related to pH. The precursor for this compound, ornithine, is a product of the arginine deiminase (ADI) pathway. researchgate.netresearchgate.net The ADI pathway is a known acid-tolerance mechanism in many lactic acid bacteria, as it produces ammonia, which helps to neutralize intracellular pH. researchgate.net In environments where arginine is catabolized for energy and acid resistance, the cell must manage the resulting high concentrations of ornithine. The synthesis of this compound could serve as a mechanism to detoxify excess ornithine or to store it in a neutral form, as the derivative is less basic than its parent amino acid. annualreviews.org

Furthermore, the synthesis reaction consumes NADPH. researchgate.net This could be a mechanism to regenerate NADP+ under conditions where other NADPH-utilizing pathways (like biosynthesis) are slowed, thus helping to maintain redox balance within the cell. The dependence of its formation on a metabolizable sugar indicates that this is not a desperation pathway, but one that is active when energy is available, possibly to prepare the cell for or adapt it to challenging conditions like acid stress or competition, as suggested by its genetic linkage to nisin production. nih.govnih.gov

Advanced Methodological Approaches in N5 1 Carboxyethyl Ornithine Research

Spectroscopic and Chromatographic Techniques for Structural Confirmation and Quantitative Analysis

The definitive identification and quantification of N5-(1-carboxyethyl)-ornithine rely on a combination of powerful spectroscopic and chromatographic methods. These techniques provide detailed information about the molecule's structure and its concentration in biological samples.

Initial characterization of this novel amino acid involved the use of thin-layer chromatography (TLC) and paper chromatography , which revealed a compound that did not co-migrate with any standard amino acids. nih.govnih.gov For more detailed structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy has been indispensable. Both ¹H and ¹³C NMR were used to determine the molecular structure of the compound purified from Streptococcus lactis (now known as Lactococcus lactis). nih.govnih.gov These NMR analyses, in conjunction with other data, confirmed the identity of the new amino acid as this compound. nih.govnih.gov

Gas chromatography-mass spectrometry (GC-MS) has also been a crucial tool. For GC-MS analysis, the non-volatile amino acid is typically derivatized to make it more volatile. One such derivatization involves the formation of bis-N-trifluoroacetyl-di-n-butyl esters. nih.govnih.gov The mass spectra of the derivatized natural compound isolated from S. lactis were identical to those of a synthetically prepared standard, providing unequivocal structural confirmation. nih.govnih.gov Other derivatization methods for amino acids, such as using pentafluoropropionic anhydride (B1165640) (PFPA) and methanol, have also been developed for GC-MS analysis, which can be applied to CEO. mdpi.comnih.gov

High-Performance Liquid Chromatography (HPLC) is another key technique for the purification and quantitative analysis of this compound. researchgate.net Ion-exchange chromatography, a type of HPLC, was used in the purification of the enzyme responsible for CEO synthesis, and this technique can also be applied to the separation of the amino acid itself. researchgate.net

Table 1: Chromatographic and Spectroscopic Techniques in CEO Research

| Technique | Application | Key Findings |

|---|---|---|

| Thin-Layer Chromatography (TLC) | Separation and initial identification | Revealed a unique compound distinct from standard amino acids. nih.govnih.gov |

| Paper Chromatography | Purification | Aided in the isolation of the unknown amino acid for further analysis. nih.govnih.gov |

| ¹H and ¹³C NMR Spectroscopy | Structural elucidation | Determined the precise molecular structure of this compound. nih.govnih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Structural confirmation and analysis | Identical mass spectra of natural and synthetic derivatized compounds confirmed the structure. nih.govnih.gov |

| High-Performance Liquid Chromatography (HPLC) | Purification and quantification | Enables the separation and measurement of CEO and related enzymes. researchgate.net |

Genetic Manipulation and Heterologous Expression Systems for Pathway Dissection

Understanding the biosynthesis of this compound has been greatly facilitated by genetic manipulation and the use of heterologous expression systems. These molecular biology techniques allow for the isolation, characterization, and manipulation of the genes and enzymes involved in the CEO pathway.

The gene encoding N5-(L-1-carboxyethyl)-L-ornithine synthase (CEOS), the key enzyme in CEO production, has been cloned from Lactococcus lactis. nih.govnih.gov This was a critical step, as it allowed for the production of the enzyme in a different host organism, a process known as heterologous expression . The CEOS gene was expressed at high levels in Escherichia coli, which enabled the purification of large quantities of the enzyme for detailed characterization. mdpi.comnih.govnih.gov This heterologous expression system also facilitated the enzymatic synthesis of CEO and related compounds. researchgate.net

Site-directed mutagenesis is a powerful technique that has been used to probe the structure and function of CEOS. cmdm.tw By changing specific amino acids in the enzyme, researchers can identify residues that are critical for its catalytic activity or substrate binding. For example, the substitution of a specific arginine residue in CEOS resulted in a loss of enzyme activity, indicating its importance in the enzyme's function. cmdm.tw

The genetic basis for CEO production has also been linked to other traits in Lactococcus lactis. In one study, the spontaneous loss of CEOS activity was correlated with the inability to ferment sucrose (B13894) and produce the antimicrobial peptide nisin. nih.gov This suggests that the genes for these traits may be located close to each other on the bacterial chromosome, possibly on a mobile genetic element known as a transposon. nih.gov

Proteomics and Enzyme Kinetics Methodologies for Functional Analysis

Proteomics and enzyme kinetics are essential for understanding the functional aspects of this compound and its biosynthetic pathway. Proteomics provides a global view of protein expression, while enzyme kinetics offers detailed insights into the catalytic mechanism of the enzymes involved.

The enzyme N5-(L-1-carboxyethyl)-L-ornithine synthase (CEOS) has been purified to homogeneity and extensively characterized. researchgate.net Early studies established that the enzyme is an oxidoreductase that catalyzes the NADPH-dependent reductive condensation of L-ornithine and pyruvate (B1213749) to form N5-(L-1-carboxyethyl)-L-ornithine. researchgate.netwikipedia.orguniprot.org

Enzyme kinetics studies have determined the Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for the substrates of CEOS. These parameters provide a measure of the enzyme's affinity for its substrates and its catalytic efficiency. For the Clostridium botulinum enzyme, the Km for pyruvate is 0.15 mM, for L-ornithine is 29.5 mM, and for NADPH is 2.95 µM, with a Vmax of 22.4 µmol/min/mg of protein. uniprot.org The enzyme from Streptococcus lactis exhibits Km values of 150 µM for pyruvate, 3.3 mM for ornithine, and 6.6 µM for NADPH. researchgate.net This enzyme can also utilize L-lysine as a substrate, though with a higher Km of 18.2 mM. researchgate.net

Table 2: Kinetic Parameters of N5-(L-1-carboxyethyl)-L-ornithine Synthase

| Substrate | Km (from S. lactis) | Km (from C. botulinum) |

|---|---|---|

| Pyruvate | 150 µM researchgate.net | 0.15 mM uniprot.org |

| L-Ornithine | 3.3 mM researchgate.net | 29.5 mM uniprot.org |

| L-Lysine | 18.2 mM researchgate.net | Not Reported |

| NADPH | 6.6 µM researchgate.net | 2.95 µM uniprot.org |

Isotopic Labeling and Metabolic Tracing Studies

Isotopic labeling and metabolic tracing are powerful techniques for mapping the flow of atoms through metabolic pathways. These methods have been instrumental in confirming the precursors of this compound and have the potential to provide a quantitative understanding of its synthesis and turnover.

Early studies on the biosynthesis of this compound in S. lactis utilized ¹⁴C-labeled ornithine . nih.govnih.gov When cells were grown in a medium containing [¹⁴C]ornithine, the radiolabel was incorporated into a new compound, which was subsequently identified as this compound. nih.govnih.gov This experiment provided direct evidence that ornithine is a precursor for CEO biosynthesis. nih.govnih.gov It was also shown that the formation of the derivative from ornithine in resting cells required a metabolizable sugar, highlighting the link to energy metabolism. nih.govnih.gov

While ¹⁴C labeling is effective for identifying precursors, more advanced techniques using stable isotopes such as ¹³C and ¹⁵N , coupled with mass spectrometry or NMR, can provide more detailed quantitative information about metabolic fluxes. These methods, known as metabolic flux analysis (MFA) , can be used to determine the rates of all the reactions in a metabolic network. Although a specific MFA study focused on this compound biosynthesis has not been extensively reported, the methodologies are well-established for studying bacterial metabolism. core.ac.ukannualreviews.orgdntb.gov.ua Such studies would be invaluable for understanding how the production of CEO is integrated with central carbon and nitrogen metabolism.

Future Directions and Emerging Research Avenues for N5 1 Carboxyethyl Ornithine

The study of N5-(1-carboxyethyl)-ornithine (CEO), a unique amino acid derivative, has opened intriguing questions regarding its biological significance and potential applications. While initial research has laid the groundwork for understanding its biosynthesis, particularly in bacteria like Lactococcus lactis, the full scope of its role in nature remains largely uncharted. nih.govannualreviews.org The following sections outline key areas of future research that promise to deepen our understanding of this compound and its associated metabolic pathways.

Q & A

Q. What quantitative assays measure this compound concentrations while avoiding cross-reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.